molecular formula C24H51N3O2 B14295439 N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine CAS No. 123650-65-7

N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine

Cat. No.: B14295439
CAS No.: 123650-65-7
M. Wt: 413.7 g/mol
InChI Key: KACMPRAWZLJMFA-UHFFFAOYSA-N
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Description

N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is a synthetic organic compound with the molecular formula C24H51N3O2 This compound is characterized by the presence of an octadecylamino group attached to a glycine backbone through a two-step ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine typically involves a multi-step process:

    Step 1: The reaction begins with the preparation of octadecylamine by the reduction of octadecyl nitrile.

    Step 2: Octadecylamine is then reacted with ethylene diamine to form N-(2-octadecylamino)ethylamine.

    Step 3: The final step involves the reaction of N-(2-octadecylamino)ethylamine with glycine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated compounds like bromoethane can be used for substitution reactions.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Alkylated amines.

Scientific Research Applications

N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine has diverse applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine involves its interaction with lipid bilayers in cell membranes. The octadecylamino group integrates into the lipid layer, while the glycine backbone interacts with aqueous environments, thereby altering membrane properties and facilitating the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(Decylamino)ethyl]amino}ethyl)glycine
  • N-(2-{[2-(Dodecylamino)ethyl]amino}ethyl)glycine

Uniqueness

N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine is unique due to its longer alkyl chain (octadecyl group), which enhances its surfactant properties and makes it more effective in applications requiring strong amphiphilic characteristics.

Properties

CAS No.

123650-65-7

Molecular Formula

C24H51N3O2

Molecular Weight

413.7 g/mol

IUPAC Name

2-[2-[2-(octadecylamino)ethylamino]ethylamino]acetic acid

InChI

InChI=1S/C24H51N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22-27-23-24(28)29/h25-27H,2-23H2,1H3,(H,28,29)

InChI Key

KACMPRAWZLJMFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCNCCNCC(=O)O

Origin of Product

United States

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